molecular formula C23H19N3O5 B8518591 3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole CAS No. 923287-59-6

3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B8518591
CAS No.: 923287-59-6
M. Wt: 417.4 g/mol
InChI Key: WNENDHPEOXANJS-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

923287-59-6

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

5-methyl-3-[3-nitro-4,5-bis(phenylmethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H19N3O5/c1-16-24-23(25-31-16)19-12-20(26(27)28)22(30-15-18-10-6-3-7-11-18)21(13-19)29-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3

InChI Key

WNENDHPEOXANJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-bis-benzyloxy-N′-hydroxy-5-nitro-benzamidine (1.0 g, 2.54 mmol) in dimethylformamide (5 mL) at room temperature was added 1,1-carbonyldiimidazole (0.494 g, 3.048 mmol) in one portion and the mixture was stirred at room temperature for ninety minutes. Thereupon, acetic acid (0.184 g, 3.067 mmol) was added dropwise and the mixture was allowed to stir for two hours at room temperature, then at 155° C. for three hours. The mixture was allowed to cool to room temperature, and poured onto ice-water (100 mL). Brine (10 mL) was added and the resulting precipitate was removed by filtration, washed with water and dried in air. The solid was then dissolved in dichloromethane (20 mL) and a spatula tip of activated charcoal was added. After stirring for twenty minutes, the suspension was filtered through celite and the filtrate was evaporated to leave a yellow oil that solidified on standing. After recrystallisation from dichloromethane/petroleum ether, 3-(3,4-bis-benzyloxy-5-nitrophenyl)-5-methyl-[1,2,4]oxadiazole was obtained as a pale yellow solid (0.537 g, 51%).
Name
3,4-bis-benzyloxy-N′-hydroxy-5-nitro-benzamidine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
51%

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